

Finrozole Pharmacokinetic Parameters in Humans

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Compound Focus: Finrozole

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The following table summarizes key pharmacokinetic parameters of **Finrozole** from a clinical study in healthy male volunteers after single oral doses [1].

Parameter	3 mg Tablet	3 mg Solution	9 mg Tablet	9 mg Solution	30 mg Tablet
Tmax (h)	2.94 (1.29)	0.63 (0.23)	2.50 (0.58)	0.71 (0.27)	3.13 (1.33)
Cmax (ng/mL)	2.11 (1.58)	6.22 (1.73)	8.88 (3.28)	36.87 (17.09)	18.20 (5.65)
AUC(0,∞) (ng/mL·h)	13.25 (9.03)	13.93 (3.79)	57.68 (17.88)	75.54 (22.24)	118.23 (45.69)
Elimination Half-Life (h)	8.36 (4.48)	3.38 (3.31)	7.85 (2.53)	2.86 (0.94)	7.71 (1.65)
Relative Bioavailability (Tablet vs. Solution)	89% (34%)	-	78% (14%)	-	-

Note: Data presented as mean (standard deviation). AUC(0,∞) = Area under the serum concentration-time curve from zero to infinity. Tmax = time to reach Cmax (peak serum concentration).

Key observations from the data include [1]:

- **Formulation Impact:** The tablet formulation had a significantly longer **T_{max}** and **elimination half-life** compared to the oral solution. The longer half-life for the tablet is likely due to continued absorption overlapping with the elimination phase (flip-flop kinetics).
- **Dose Proportionality:** The **AUC** increased proportionally with the dose from 3 mg to 30 mg when administered as a tablet, indicating linear pharmacokinetics within this dose range.
- **Bioavailability:** The relative bioavailability of the tablet was high, at 89% and 78% for the 3 mg and 9 mg doses, respectively.

Experimental Protocol & Methodology

Here is the detailed methodology from the clinical pharmacokinetic study of **Finrozole** [1].

Study Design

- **Type:** Open-label, partly randomized, cross-over study.
- **Subjects:** 23 healthy male volunteers (mean age 24.9 years).
- **Treatments:** Single doses of 3 mg, 9 mg, or 30 mg **Finrozole**, administered as either tablets or an oral solution, with a 14-day washout period between administrations. The 30 mg dose was only given as a tablet.
- **Analysis:** Pharmacokinetic parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software.

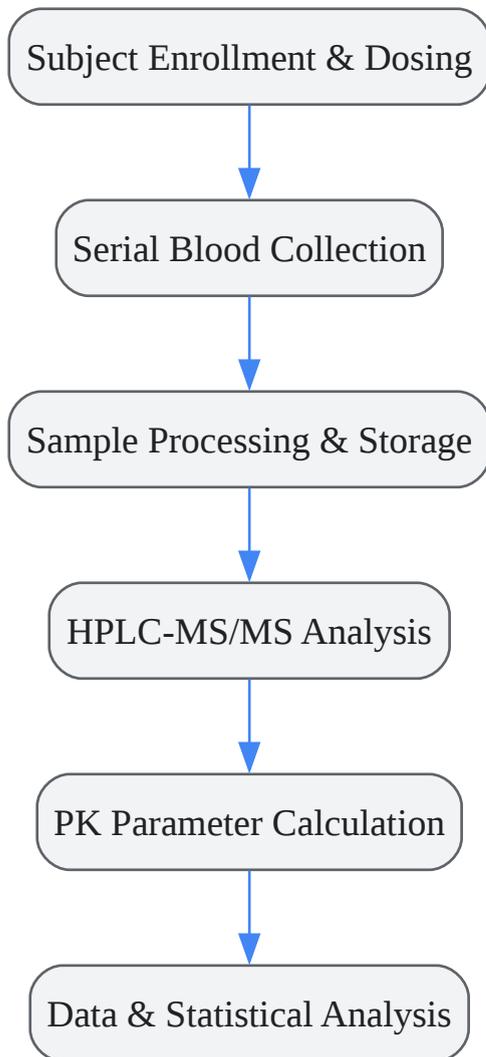
Bioanalytical Method

- **Matrix:** Serum.
- **Technique:** High-performance liquid chromatography combined with triple quadrupole mass spectrometry (HPLC-MS/MS).
- **Key Metrics:**
 - **Lower Limit of Quantification (LLOQ):** 0.1 ng/mL
 - **Linear Range:** 0.1 to 40.0 ng/mL
 - **Between-Batch Precision:** 6% (coefficient of variation)

Blood Sampling Schedule

Blood samples for determining serum **Finrozole** concentrations were collected at the following times relative to drug administration: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, and 32 hours, as well as 2, 3, and 5 days post-dose [1].

The workflow of this study can be summarized as follows:



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*Experimental workflow for **Finrozole** PK study [1]*

Pharmacology and Recent Status

- **Mechanism of Action:** **Finrozole** is a **novel, nonsteroidal, competitive inhibitor of the aromatase enzyme** (CYP19A1), which catalyzes the conversion of androgens to estrogens [1] [2].
- **Current Status:** According to a Wikipedia entry, **Finrozole** was **authorized for veterinary use** in the European Union in April 2025. It is indicated to shorten the pro-oestrus and oestrus period and reduce the risk of pregnancy [3]. This suggests a significant shift in the compound's development path since the early human studies.

Research Considerations

- **Data Currency:** Please be aware that the most detailed human pharmacokinetic data available is from a study published in **2001** [1]. When planning research, you should actively seek out any newer preclinical or veterinary data that may have been generated since.
- **Advanced Design Concepts:** For modern drug development, consider incorporating **Optimal Experimental Design** principles. This approach uses identifiability analysis to determine the minimal number and optimal timing of samples needed to reliably estimate PK parameters, thereby increasing efficiency and reducing costs [4].

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References

1. Pharmacokinetics of finrozole (MPV-2213ad), a novel ... [pmc.ncbi.nlm.nih.gov]
2. Finrozole | Aromatase [targetmol.com]
3. - Wikipedia Finrozole [en.wikipedia.org]
4. Minimally sufficient experimental using identifiability analysis design [nature.com]

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